tert-butyl (3R,4R)-3-amino-4-fluoropiperidine-1-carboxylate
Overview
Description
tert-butyl (3R,4R)-3-amino-4-fluoropiperidine-1-carboxylate is a chiral piperidine derivative with significant applications in medicinal chemistry. The compound is characterized by the presence of a tert-butoxycarbonyl (Boc) protecting group on the amino group and a fluorine atom at the 4-position of the piperidine ring. This structural configuration imparts unique chemical properties, making it a valuable intermediate in the synthesis of various pharmaceuticals.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl (3R,4R)-3-amino-4-fluoropiperidine-1-carboxylate typically involves the following steps:
Starting Material: The synthesis begins with commercially available piperidine derivatives.
Fluorination: Introduction of the fluorine atom at the 4-position is achieved using fluorinating agents such as Selectfluor or N-fluorobenzenesulfonimide (NFSI) under controlled conditions.
Protection: The amino group is protected using tert-butoxycarbonyl (Boc) anhydride in the presence of a base like triethylamine.
Resolution: The racemic mixture is resolved into its enantiomers using chiral chromatography or crystallization techniques.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and automated purification systems to ensure consistency and efficiency.
Chemical Reactions Analysis
Types of Reactions
tert-butyl (3R,4R)-3-amino-4-fluoropiperidine-1-carboxylate undergoes various chemical reactions, including:
Substitution Reactions: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.
Deprotection: The Boc protecting group can be removed using acidic conditions, such as treatment with trifluoroacetic acid (TFA).
Oxidation and Reduction: The compound can undergo oxidation to form corresponding N-oxides or reduction to form amines.
Common Reagents and Conditions
Fluorination: Selectfluor, NFSI
Protection: Boc anhydride, triethylamine
Deprotection: Trifluoroacetic acid
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid (mCPBA)
Reduction: Lithium aluminum hydride (LAH), sodium borohydride (NaBH4)
Major Products Formed
Substitution: Various substituted piperidines
Deprotection: Free amine derivatives
Oxidation: N-oxides
Reduction: Amines
Scientific Research Applications
tert-butyl (3R,4R)-3-amino-4-fluoropiperidine-1-carboxylate is extensively used in scientific research, particularly in the fields of:
Chemistry: As a building block for the synthesis of complex organic molecules.
Biology: In the study of enzyme inhibitors and receptor ligands.
Medicine: As an intermediate in the synthesis of pharmaceuticals, including antiviral and anticancer agents.
Industry: In the production of fine chemicals and agrochemicals.
Mechanism of Action
The mechanism of action of tert-butyl (3R,4R)-3-amino-4-fluoropiperidine-1-carboxylate depends on its specific application. In medicinal chemistry, it often acts as a precursor to active pharmaceutical ingredients (APIs) that target specific enzymes or receptors. The fluorine atom enhances binding affinity and metabolic stability, while the Boc group provides protection during synthetic transformations.
Comparison with Similar Compounds
Similar Compounds
(3r,4r)-3-amino-4-fluoropiperidine: Lacks the Boc protecting group, making it more reactive.
(3r,4r)-1-boc-4-hydroxypiperidine: Contains a hydroxyl group instead of a fluorine atom, altering its reactivity and applications.
(3r,4r)-1-boc-4-chloropiperidine: Contains a chlorine atom instead of fluorine, affecting its chemical properties and biological activity.
Uniqueness
tert-butyl (3R,4R)-3-amino-4-fluoropiperidine-1-carboxylate is unique due to the combination of the Boc protecting group and the fluorine atom, which imparts specific chemical stability and reactivity. This makes it a versatile intermediate in the synthesis of various bioactive compounds.
Biological Activity
Overview
tert-butyl (3R,4R)-3-amino-4-fluoropiperidine-1-carboxylate is a chiral piperidine derivative with significant applications in medicinal chemistry. Its unique structure, featuring a tert-butoxycarbonyl (Boc) protecting group and a fluorine atom at the 4-position of the piperidine ring, contributes to its biological activity and utility as an intermediate in pharmaceutical synthesis.
- Molecular Formula : CHFNO
- Molecular Weight : 218.27 g/mol
- CAS Number : 1932499-00-7
- Purity : ≥ 97% .
The biological activity of this compound primarily arises from its role as a precursor in the synthesis of various active pharmaceutical ingredients (APIs). The fluorine atom enhances the compound's binding affinity and metabolic stability, while the Boc group protects the amino functionality during synthetic transformations. This compound has been investigated for its potential in targeting specific enzymes and receptors involved in various diseases, including cancer and neurodegenerative disorders.
Anticancer Activity
Recent studies have demonstrated that derivatives of piperidine, including this compound, exhibit promising anticancer properties. For instance, compounds derived from this structure have shown improved cytotoxicity compared to standard chemotherapeutic agents like bleomycin in FaDu hypopharyngeal tumor cell models . The three-dimensional structure of these compounds plays a crucial role in their interaction with protein binding sites, enhancing their efficacy against cancer cells.
Neuropharmacology
In neuropharmacological research, piperidine derivatives have been explored for their potential to inhibit cholinesterase and target muscarinic acetylcholine receptors. These interactions are relevant for developing treatments for Alzheimer's disease and other cognitive disorders . The structural features of this compound may contribute to its effectiveness as a multi-targeted agent in neurodegenerative disease therapy.
Comparative Analysis with Similar Compounds
A comparison with similar compounds highlights the unique characteristics of this compound:
Compound Name | Key Features | Biological Activity |
---|---|---|
(3R,4R)-3-amino-4-fluoropiperidine | No Boc protecting group; more reactive | Higher reactivity but less stability |
(3R,4R)-1-Boc-4-hydroxypiperidine | Hydroxyl group instead of fluorine | Altered reactivity; potential anti-inflammatory effects |
(3R,4R)-1-Boc-4-chloropiperidine | Chlorine atom; different electronic properties | Varies in biological activity compared to fluorinated derivatives |
Synthesis and Preparation
The synthesis of this compound involves several key steps:
- Starting Material : Commercially available piperidine derivatives.
- Fluorination : Introduction of the fluorine atom using agents like Selectfluor or N-fluorobenzenesulfonimide under controlled conditions.
- Protection : The amino group is protected using Boc anhydride in the presence of a base such as triethylamine.
- Resolution : The racemic mixture is resolved into its enantiomers via chiral chromatography or crystallization techniques .
Case Studies
Several case studies have highlighted the biological activity of piperidine derivatives:
- Cancer Treatment : A study demonstrated that a derivative of tert-butyl (3R,4R)-3-amino-4-fluoropiperidine showed enhanced apoptosis induction in cancer cell lines compared to conventional therapies .
- Alzheimer's Disease : Research on multi-targeted approaches for treating Alzheimer's has indicated that piperidine-based compounds can effectively inhibit cholinesterase and amyloid aggregation .
Properties
IUPAC Name |
tert-butyl (3R,4R)-3-amino-4-fluoropiperidine-1-carboxylate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H19FN2O2/c1-10(2,3)15-9(14)13-5-4-7(11)8(12)6-13/h7-8H,4-6,12H2,1-3H3/t7-,8-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CVHJEFDRBTZVEL-HTQZYQBOSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(C(C1)N)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N1CC[C@H]([C@@H](C1)N)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H19FN2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
218.27 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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